Cas no 2138001-09-7 (1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)-)
![1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- structure](https://www.kuujia.com/scimg/cas/2138001-09-7x500.png)
1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)-
-
- Inchi: 1S/C14H28N2/c1-11(2)16-10-5-12(15)14(16)8-6-13(3,4)7-9-14/h11-12H,5-10,15H2,1-4H3
- InChI Key: IPDQFBPYUUAKGD-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C2(CCC(C)(C)CC2)C(N)CC1
1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785688-0.5g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
Enamine | EN300-785688-0.25g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
Enamine | EN300-785688-0.1g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 | |
Enamine | EN300-785688-5.0g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 | |
Enamine | EN300-785688-0.05g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
Enamine | EN300-785688-10.0g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 | |
Enamine | EN300-785688-1.0g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
Enamine | EN300-785688-2.5g |
8,8-dimethyl-1-(propan-2-yl)-1-azaspiro[4.5]decan-4-amine |
2138001-09-7 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 |
1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- Related Literature
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
4. Back matter
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)-
Introduction to 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- (CAS No. 2138001-09-7)
1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- (CAS No. 2138001-09-7) is a novel spirocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their unique structural features and potential biological activities. The spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of the molecule, making it a promising candidate for drug development.
The chemical structure of 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- is characterized by a spirocyclic ring system with an amine functional group and two methyl substituents at the 8-position. The presence of the tert-butyl group at the 1-position further contributes to the overall stability and solubility of the compound. These structural features make it an attractive scaffold for the design and synthesis of bioactive molecules.
Recent studies have explored the potential applications of 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- in various therapeutic areas. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The high selectivity and low toxicity observed in preliminary assays suggest that it could be developed into a novel therapeutic agent.
In addition to its enzymatic inhibition properties, 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- has also shown promise as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are targets for many approved drugs. Research published in the Bioorganic & Medicinal Chemistry Letters demonstrated that this compound could selectively modulate specific GPCRs, which could have implications for treating conditions such as pain and inflammation.
The pharmacokinetic properties of 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- have also been investigated to assess its suitability for drug development. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has good oral bioavailability and a reasonable half-life, which are important considerations for developing orally administered drugs.
To further evaluate its therapeutic potential, preclinical studies have been conducted to assess the safety and efficacy of 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)-. Animal models have been used to investigate its effects on various disease models, including neurodegenerative disorders and inflammatory conditions. Preliminary results indicate that it can effectively ameliorate disease symptoms without significant adverse effects.
The synthetic route for preparing 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- has been optimized to ensure high yield and purity. A multi-step synthesis involving ring-closing metathesis (RCM) and reductive amination has been reported in several scientific publications. These synthetic methods provide a robust platform for large-scale production of the compound for further preclinical and clinical studies.
In conclusion, 1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)- (CAS No. 2138001-09-7) is a promising spirocyclic compound with diverse biological activities and favorable pharmacokinetic properties. Its potential applications in treating neurodegenerative diseases and inflammatory conditions make it an exciting candidate for further drug development efforts. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic profile for clinical use.
2138001-09-7 (1-Azaspiro[4.5]decan-4-amine, 8,8-dimethyl-1-(1-methylethyl)-) Related Products
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)




